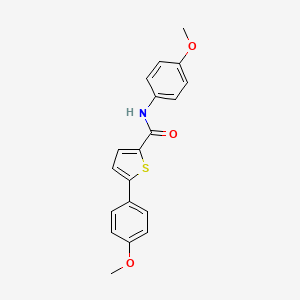

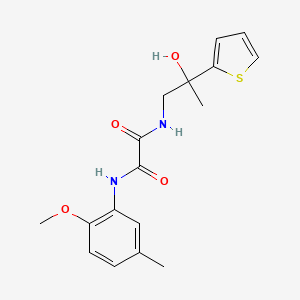

N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide

Descripción general

Descripción

Thiourea derivatives, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They can activate substrates and stabilize partially developing negative charges in transition states .

Synthesis Analysis

While the specific synthesis process for “N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide” is not available, similar compounds like 1,3,4-thiadiazole derivatives have been synthesized from phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Chemical Reactions Analysis

Thiourea derivatives have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Aplicaciones Científicas De Investigación

Hole-Transporting Materials for Solar Cells

Two electron-rich molecules, including a thiophene core with arylamine side groups, demonstrated significant potential in perovskite-based solar cell devices. These materials, similar in function to N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide, achieved power conversion efficiencies up to 15.4%, marking the highest efficiency with hole-transporting materials not composed of spiro-OMeTAD and its isomers. Their simpler and less expensive synthesis makes them promising candidates for replacing more costly alternatives in solar cells (Hairong Li et al., 2014).

Electroactive and Fluorescent Materials

Electroactive polyamides with bis(diphenylamino)-fluorene units displayed exceptional solubility, thermal stability, and reversible electrochromic characteristics. These materials, synthesized from diamines structurally related to this compound, showed potential for multicolor electrochromic applications with high fluorescence quantum yield and stability. This versatility suggests their utility in developing advanced electrofluorescent devices (Ningwei Sun et al., 2016).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, similar in structure to the requested compound, was studied for its effectiveness as a corrosion inhibitor on mild steel in hydrochloric acid medium. This research found that the organic compound significantly inhibits acidic corrosion at low concentrations, demonstrating an inhibition efficiency up to 98%. These findings indicate the potential of structurally related compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (F. Bentiss et al., 2009).

Organic Field-Effect Transistors and Memory Elements

Research into mixed phenylene-thiophene oligomers, with functional similarities to this compound, has opened new avenues in the development of organic field-effect transistors (OFETs) and nonvolatile transistor memory elements. These compounds exhibit high carrier mobilities and stability, making them suitable for electronic and memory storage applications. The capability to process these materials through solution-casting makes them particularly attractive for cost-effective manufacturing of electronic devices (M. Mushrush et al., 2003).

Propiedades

IUPAC Name |

N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-22-15-7-3-13(4-8-15)17-11-12-18(24-17)19(21)20-14-5-9-16(23-2)10-6-14/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGBGFQXNMBMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)

![Tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)

![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)

![(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2692864.png)

![N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2692870.png)

![2-Methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2692871.png)